3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)
Description
Properties
IUPAC Name |
4-hydroxy-3-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-12-9-16(22)14(18(24)20(12)5-7-26-3)11-15-17(23)10-13(2)21(19(15)25)6-8-27-4/h9-10,22-23H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPJXMKAZIEAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)CC2=C(C=C(N(C2=O)CCOC)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one.
Methylenation: The key step involves the methylenation of two molecules of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one using formaldehyde under basic conditions to form the methylene bridge.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylenation process.
Chemical Reactions Analysis
Types of Reactions
3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridinone ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Limitations
- No direct data on the target compound’s toxicity or crystallography (SHELX software in could aid future structural studies).
Biological Activity
3,3'-Methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by its unique methylene bridge linking two pyridinone moieties. Its molecular formula is , and it possesses notable functional groups that contribute to its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus exhibiting significant antioxidant properties.
- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of 3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one). For instance:
- In vitro Studies : In cell line assays, the compound demonstrated dose-dependent cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
Neuroprotective Effects
Recent investigations into neuroprotective applications have highlighted its potential in treating neurodegenerative diseases.
- Animal Models : In rodent models of Parkinson's disease, administration of the compound resulted in reduced neuroinflammation and improved motor function.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
- Neuroprotection Research : Another study focused on neuroprotective effects showed that the compound reduced oxidative stress markers in a mouse model of Alzheimer's disease, indicating its role in neuronal protection .
Q & A
Basic: What are the most efficient synthetic routes for 3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)?
Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and pyridinone precursors. A green approach utilizes ionic liquids (e.g., [BMIM]BF₄) as solvents, enabling high yields (~75–85%) and recyclability of the solvent without efficiency loss . Alternatively, l-proline-catalyzed MCRs in ethanol offer mild conditions, high atom economy, and scalability (yields >80%) . Key steps include:
- Aldehyde activation : Formation of benzylidene intermediates.
- Nucleophilic addition : Pyridinone derivatives react with activated intermediates.
- Methylene bridge formation : Acidic or thermal conditions promote cyclization.
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps:
- Crystallization : Use DMF/CH₃OH mixtures for high-quality crystals .
- Data collection : Employ synchrotron radiation for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement due to its robust handling of twinning, disorder, and high-resolution data. SHELXL integrates Fourier map analysis and restraints for non-covalent interactions . Example parameters:
- R-factor: <0.05 for high-quality data.
- Hydrogen bonding: Validate via O···H distances (2.5–3.0 Å) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from tautomerism or dynamic proton exchange. Strategies:
- Variable-temperature NMR : Identify exchange-broadened signals (e.g., OH or NH protons) by cooling samples to –40°C .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to assign ambiguous peaks (e.g., carbonyl vs. enol stretches) .
- Cross-validation : Combine LC-MS (for molecular weight) with 2D NMR (COSY, HSQC) to confirm connectivity .
Advanced: What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?
Methodological Answer:
Key factors:
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. organocatalysts (l-proline) for regioselectivity in pyridinone formation .
- Solvent polarity : Use aprotic solvents (DMF, DMSO) to stabilize intermediates in cyclization steps .
- In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., slow methylene bridge formation) .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .
Basic: What pharmacological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition) with IC₅₀ determination via dose-response curves .
- Cytotoxicity screening : Perform MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., KD values <10 µM indicate high affinity) .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target active sites (e.g., COVID-19 Mpro) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR models : Train models on IC₅₀ data to correlate substituent effects (e.g., electron-withdrawing groups at the benzyl position enhance activity) .
Basic: What analytical techniques validate purity and stability under storage conditions?
Methodological Answer:
- HPLC-DAD : Use C18 columns (ACN/0.1% TFA gradient) with UV detection at 254 nm; purity >98% required for pharmacological studies .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS (e.g., hydrolysis of methoxyethyl groups) .
Advanced: How should researchers address discrepancies in crystallographic vs. spectroscopic data?
Methodological Answer:
- Twinning analysis : Use PLATON to detect twinning in XRD data; apply TWINLAW for refinement .
- Dynamic vs. static disorder : Compare temperature-dependent XRD datasets to distinguish true disorder from thermal motion .
- Solid-state NMR : Validate hydrogen-bonding networks (e.g., ¹H-¹³C CP/MAS) when solution NMR conflicts with XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
